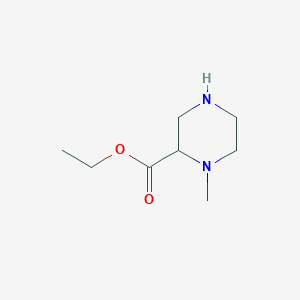

Ethyl 1-methylpiperazine-2-carboxylate

Description

Significance as a Versatile Synthetic Intermediate and Building Block

The utility of ethyl 1-methylpiperazine-2-carboxylate as a synthetic intermediate stems from the reactivity of its functional groups. The secondary amine in the piperazine (B1678402) ring can undergo a variety of chemical transformations, including acylation, alkylation, and arylation, allowing for the introduction of diverse substituents. The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations common to carboxylic acids.

This dual reactivity makes this compound a versatile building block for the construction of a wide array of more complex molecules. In medicinal chemistry, the piperazine motif is a well-established "privileged scaffold," meaning it is a structural framework that is frequently found in biologically active compounds. The incorporation of the 1-methylpiperazine-2-carboxylate moiety can influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and basicity, which are critical parameters for drug-likeness.

The table below summarizes the key reactive sites and their potential transformations, highlighting the versatility of this compound as a synthetic building block.

| Reactive Site | Functional Group | Potential Transformations |

| N-4 Nitrogen | Secondary Amine | Acylation, Alkylation, Arylation, Sulfonylation |

| C-2 Position | Ethyl Ester | Hydrolysis to Carboxylic Acid, Amidation, Reduction to Alcohol |

Positioning within the Landscape of Piperazine-Derived Molecules

Piperazine and its derivatives are ubiquitous in medicinal chemistry and materials science. Many approved drugs contain the piperazine ring, valued for its ability to impart favorable pharmacokinetic properties and to act as a linker between different pharmacophoric groups. This compound is a C-substituted piperazine, a subclass that has been explored for its potential to introduce greater structural diversity and to modulate biological activity in novel ways.

Compared to the more common N,N'-disubstituted piperazines, C-substituted piperazines like this compound offer a more rigid and defined three-dimensional structure. The stereochemistry at the C-2 position adds another layer of complexity and potential for stereospecific interactions with biological targets. Research into piperazine-2-carboxylic acid derivatives has shown their potential as agents for complex conditions like Alzheimer's disease, underscoring the therapeutic relevance of this structural motif.

The following table provides a comparative overview of different classes of piperazine derivatives to contextualize the position of this compound.

| Class of Piperazine Derivative | Key Structural Feature | Common Applications |

| N,N'-Disubstituted Piperazines | Substituents on both nitrogen atoms | Antipsychotics, Antihistamines, Antidepressants |

| N-Arylpiperazines | An aryl group attached to one nitrogen | Serotonin receptor modulators |

| C-Substituted Piperazines | Substituents on the carbon atoms of the ring | Introduction of chirality, fine-tuning of biological activity |

| Piperazine-2-carboxylic Acids and Esters | A carboxylic acid or ester group at the C-2 position | Chiral building blocks, intermediates for complex targets |

Overview of Current Research Trajectories and Challenges

Current research involving piperazine derivatives continues to be a vibrant area of chemical science. A significant focus is on the development of new synthetic methodologies to access novel substitution patterns on the piperazine ring. While the synthesis of N-substituted piperazines is often straightforward, the selective functionalization of the carbon atoms of the piperazine ring presents a greater synthetic challenge.

One of the primary challenges is the development of efficient and stereoselective methods for the synthesis of C-substituted piperazines. Direct C-H functionalization of the piperazine ring is an attractive but often difficult approach due to the presence of the two basic nitrogen atoms which can interfere with many catalytic systems. Therefore, multi-step synthetic sequences starting from chiral precursors are often employed to achieve the desired stereochemistry.

Another research trajectory is the incorporation of piperazine-2-carboxylate derivatives into libraries of compounds for high-throughput screening to identify new drug leads. The ability to readily modify both the nitrogen and the carboxylate group of this compound makes it an ideal scaffold for generating chemical diversity.

The table below outlines some of the key research areas and associated challenges in the field of piperazine chemistry.

| Research Area | Key Objectives | Major Challenges |

| Synthetic Methodology | Development of efficient and stereoselective routes to C-substituted piperazines | Control of regioselectivity and stereoselectivity, C-H activation |

| Medicinal Chemistry | Design and synthesis of novel bioactive molecules containing the piperazine scaffold | Optimization of pharmacokinetic and pharmacodynamic properties |

| Combinatorial Chemistry | Creation of diverse libraries of piperazine derivatives for screening | Efficient and high-yielding parallel synthesis methods |

Structure

3D Structure

Properties

CAS No. |

476493-07-9 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

ethyl 1-methylpiperazine-2-carboxylate |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-9-4-5-10(7)2/h7,9H,3-6H2,1-2H3 |

InChI Key |

GCDDETLSKIAHHR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNCCN1C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 1 Methylpiperazine 2 Carboxylate

Stereoselective Synthesis Approaches to Enantiopure Ethyl 1-methylpiperazine-2-carboxylate

Achieving enantiomeric purity is critical in the synthesis of chiral molecules. For this compound, where the stereocenter is at the 2-position of the piperazine (B1678402) ring, several stereoselective strategies are employed.

Chiral Auxiliary-Mediated Strategies in Piperazine Ring Construction

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries, often derived from naturally occurring chiral compounds like amino acids or terpenes, are instrumental in constructing complex chiral molecules. nih.gov In the synthesis of piperazine rings, a chiral auxiliary can be used to control the formation of stereocenters. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org This approach involves condensing the auxiliary with a suitable substrate, such as N-Boc glycine, followed by cyclization and subsequent removal of the auxiliary to yield the enantiopure piperazine core. rsc.org Evans' oxazolidinone auxiliaries are also widely used to set stereocenters in various synthetic routes. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Reference |

|---|---|---|

| (R)-(−)-Phenylglycinol | Asymmetric synthesis of 2-substituted piperazines. | rsc.org |

| Pseudoephedrine | Used as a chiral auxiliary to form amides, directing subsequent alkylation reactions. | wikipedia.org |

| Evans' Oxazolidinones | Control of stereochemistry in aldol (B89426) and alkylation reactions. | wikipedia.org |

Asymmetric Catalysis for Enantiocontrol at the 2-Position

Asymmetric catalysis offers a powerful and atom-economical method for establishing stereocenters. For the synthesis of chiral piperazines and their precursors, several catalytic systems have been developed. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a direct route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These piperazin-2-ones can then be converted to the corresponding chiral piperazines. rsc.org

Another significant method is the palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which allows for the synthesis of highly enantioenriched piperazin-2-ones with tertiary stereocenters. nih.gov Furthermore, iridium-catalyzed hydrogenation of unsaturated piperazin-2-ones is a versatile strategy for accessing piperazin-2-ones with stereogenic centers at various positions. nih.govacs.org Tandem reactions combining titanium-catalyzed hydroamination with ruthenium-catalyzed asymmetric transfer hydrogenation have also proven effective for the enantioselective synthesis of 3-substituted morpholines and have been extended to piperazines. organic-chemistry.org

Diastereoselective Synthesis through Intermediate Cyclization

Diastereoselective synthesis relies on the formation of a specific diastereomer through the cyclization of a chiral intermediate. A key strategy involves the intramolecular hydroamination of aminoalkenes to form the piperazine ring. This method, catalyzed by palladium, can be highly diastereoselective, leading to the formation of trans-2,6-disubstituted piperazines from homochiral cyclic sulfamidate precursors. rsc.orgorganic-chemistry.org

Another approach is the manganese-mediated reductive cyclization of imines, which provides a simple and effective route to trans-aryl-substituted piperazines. nih.gov More recently, an iridium-catalyzed formal [3+3] cycloaddition of imines has been developed, yielding C-substituted piperazines with high yields and excellent regio- and diastereoselective control under mild conditions. nih.govacs.org This method is atom-economical and produces a unique, previously unreported diastereomer. nih.gov

Table 2: Diastereoselective Cyclization Strategies for Piperazine Synthesis

| Method | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Intramolecular Hydroamination | Palladium Catalyst | Forms trans-disubstituted piperazines from aminoalkenes. | rsc.orgorganic-chemistry.org |

| Reductive Cyclization | Manganese(0) / Brønsted Acid | Simple method for trans-aryl-substituted piperazines. | nih.gov |

Resolution Techniques for Racemic Mixtures of this compound

When a stereoselective synthesis is not employed, the resulting racemic mixture must be separated into its constituent enantiomers. Classical resolution via the formation of diastereomeric salts is a widely used industrial process. acs.orgresearchgate.net This involves reacting the racemic piperazine derivative with a chiral resolving agent, such as an optically active acid, to form diastereomeric salts with different solubilities, allowing for their separation by crystallization. acs.orgresearchgate.net Chiral acids like (1S)-(+)-10-camphorsulfonic acid and derivatives of tartaric acid or amino acids are effective for this purpose. acs.orggoogle.comresearchgate.net

Kinetic resolution is another powerful technique. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral reagent or catalyst. Chiral acylating agents, for example, can be used for the kinetic resolution of N-heterocycles, allowing for the isolation of the unreacted, enantioenriched amine. nih.gov

Targeted Functionalization Strategies on the Piperazine Core of this compound

Once the piperazine ring is constructed, further modifications can be made to its nitrogen atoms. These functionalizations are crucial for tuning the molecule's properties.

N-Alkylation and N-Acylation Reactions at the 1-Nitrogen and Unsubstituted Nitrogen

The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions.

N-Alkylation: This is a common method for introducing alkyl groups onto the piperazine nitrogens. Key strategies include nucleophilic substitution with alkyl halides and reductive amination. mdpi.com To achieve mono-alkylation, it is often necessary to use a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms. researchgate.net The unprotected nitrogen can then be alkylated, followed by deprotection of the second nitrogen. Reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method that avoids the formation of quaternary ammonium (B1175870) salts. researchgate.netnih.gov For the synthesis of this compound, reductive methylation using formaldehyde (B43269) and a reducing agent like hydrogen with a palladium catalyst can be employed to introduce the methyl group at the N1 position. google.com

N-Acylation: The introduction of acyl groups is typically achieved by reacting the piperazine with an acyl chloride or anhydride. nih.govnih.gov Similar to alkylation, controlling the stoichiometry or using protecting groups is essential for achieving mono-acylation versus di-acylation. nih.gov The resulting amide bond exhibits restricted rotation due to its partial double bond character, which can lead to the presence of different rotamers in solution. nih.govrsc.org This conformational behavior is an important consideration in the structural analysis of N-acylated piperazines. nih.gov

Advancements in the Synthesis of this compound

The synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications, has been the subject of considerable research. This article delves into advanced synthetic methodologies, focusing on the strategic use of precursors, mechanistic investigations, and the selective derivatization of its constituent moieties.

Selective Derivatization of the Carboxylate Moiety

The carboxylate group in piperazine derivatives offers a prime site for modification to generate a diverse range of compounds with tailored properties. While direct derivatization of this compound is a subject of ongoing research, analogous transformations in similar structures provide valuable insights. For instance, the transformation of the carbethoxy moiety of a related N-Boc-piperazine derivative into a Weinreb amide has been successfully demonstrated. This was followed by a Grignard reaction, showcasing a pathway to introduce new carbon-carbon bonds at this position. mdpi.com Another common strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, which can then be activated and coupled with various amines or alcohols to form amides or other esters, respectively. researchgate.net

The following table outlines common derivatization reactions for carboxylate moieties:

| Reaction Type | Reagents | Product |

| Amidation | Amine, Coupling Agent (e.g., EDC, HOBt) | Amide |

| Esterification | Alcohol, Acid/Base Catalyst | Ester |

| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohol |

| Grignard Reaction | Grignard Reagent (e.g., RMgX) | Ketone (from Weinreb amide) |

Strategic Utilization of Precursors and Starting Materials

The efficient construction of the this compound scaffold relies heavily on the strategic selection of starting materials and synthetic routes.

Routes from Substituted Piperazines and Diamines

A prevalent strategy for synthesizing piperazine-2-carboxylate derivatives involves the cyclization of appropriately substituted 1,2-diamines. nih.govnih.gov This approach allows for the introduction of stereocenters and various substituents onto the piperazine ring in a controlled manner. One notable method involves the conversion of optically pure amino acids into chiral 1,2-diamines, which then undergo annulation to form the desired piperazine structure. nih.govnih.gov This multi-step process, while effective, can sometimes lead to racemization, particularly in the synthesis of certain substituted analogs like 3-phenyl piperazine-2-acetic acid esters. nih.govnih.gov

Another approach starts with a pre-formed piperazine ring. For example, N-Boc-piperazine can be coupled with other molecules, such as ethyl 2-chloropyrimidine-5-carboxylate, to build more complex structures. mdpi.com The synthesis of related piperazine-containing drugs often involves building the piperazine ring using reagents like bis-(2-chloroethyl)amine. mdpi.com

Synthesis from 2-Methylpiperazine (B152721) Derivatives

While direct synthesis from 2-methylpiperazine is less commonly detailed for the ethyl ester, the analogous N-methylation of piperazine is a well-established industrial process. google.com The synthesis of various N-substituted piperazine derivatives often starts with a commercially available substituted piperazine, such as t-butyl (S)-3-methylpiperazine-1-carboxylate, which is then reacted with other building blocks. mdpi.com The synthesis of ethyl 1-benzyl-4-methylpiperazine-2-carboxylate, a related compound, highlights the use of substituted piperazines as key starting materials. clearsynth.com

Mechanistic Investigations in the Synthesis of this compound

Understanding the underlying reaction mechanisms is crucial for optimizing the synthesis of this compound in terms of yield, selectivity, and purity.

Elucidation of Reaction Pathways and Transition States

The formation of the piperazine ring from 1,2-diamines often proceeds through a cyclization reaction. The exact pathway and the nature of the transition states can be influenced by the substituents present and the reaction conditions. For instance, in the synthesis of 3-substituted piperazine-2-acetic acid esters, the annulation of a chiral 1,2-diamine intermediate is a key step. nih.govnih.gov The stereochemical outcome of such reactions is of paramount importance, and understanding the factors that control it is an active area of research.

Influence of Reaction Conditions on Selectivity and Yield

The choice of solvent, temperature, catalyst, and reagents can have a profound impact on the outcome of the synthesis. For example, in the alkylation of a related benzothiazine-3-carboxylic acid, the use of iodoethane (B44018) in dimethyl sulfoxide (B87167) (DMSO) led to a mixture of O-alkylation and N-alkylation products. nih.gov The ratio of these products was found to be dependent on the reaction conditions. nih.gov Similarly, in the synthesis of N-arylpiperazines, the choice between different catalytic systems, such as Pd-catalyzed Buchwald-Hartwig coupling or Cu-catalyzed Ullmann-Goldberg reaction, can significantly affect the yield and applicability of the reaction to different substrates. mdpi.com

The following table summarizes the influence of various reaction conditions on the synthesis of piperazine derivatives:

| Condition | Effect on Reaction |

| Solvent | Can influence reaction rates and selectivity. Polar solvents may favor different pathways compared to non-polar solvents. researchgate.net |

| Temperature | Affects reaction kinetics. Higher temperatures can increase reaction rates but may also lead to side reactions or decomposition. |

| Catalyst | Crucial for many cross-coupling and cyclization reactions. The choice of catalyst and ligand can determine the efficiency and selectivity of the transformation. mdpi.com |

| Reagents | The nature of the starting materials and any activating agents used will dictate the course of the reaction. |

| pH | Can influence the reactivity of functional groups, particularly amines and carboxylic acids. |

Chemical Reactivity and Transformations of Ethyl 1 Methylpiperazine 2 Carboxylate

Oxidative and Reductive Transformations of the Piperazine (B1678402) Ring and Ester Group

The piperazine ring in ethyl 1-methylpiperazine-2-carboxylate is susceptible to oxidation, particularly at the tertiary amine (N1) and the secondary amine (N4) positions. The presence of the electron-donating methyl group at N1 can influence the reactivity of the piperazine ring. Studies on the oxidation of 1-methylpiperazine (B117243) have shown that it can be oxidized to form the corresponding N-oxide. nih.gov For instance, oxidation with agents like bromamine-T in an acidic medium proceeds via an electrophilic attack on the nitrogen atom. scirp.org The reaction kinetics of the oxidation of 1-methylpiperazine have been found to be first-order with respect to both the oxidant and the piperazine. scirp.org It is plausible that similar oxidative transformations could occur with this compound, potentially leading to the formation of N-oxides at either or both nitrogen atoms.

The ester group can undergo reduction to the corresponding primary alcohol, 2-(hydroxymethyl)-1-methylpiperazine. This transformation can be achieved using standard reducing agents such as lithium aluminum hydride (LAH). The resulting amino alcohol is a valuable building block for the synthesis of more complex molecules.

Conversely, the piperazine ring itself is generally resistant to reduction under standard catalytic hydrogenation conditions that would typically reduce an aromatic ring. However, under more forcing conditions or with specific catalysts, ring-opening or other transformations could potentially occur.

Nucleophilic and Electrophilic Substitution Reactions on the Piperazine Scaffold

The piperazine moiety of this compound possesses two nitrogen atoms that can participate in nucleophilic reactions. The secondary amine (N4) is a potent nucleophile and can readily undergo a variety of substitution reactions. These include N-alkylation, N-arylation, and N-acylation. mdpi.com

N-Alkylation: The N4-position can be alkylated using alkyl halides or via reductive amination. mdpi.com This allows for the introduction of a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.

N-Arylation: The secondary amine can also participate in N-arylation reactions, such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) with electron-deficient aryl halides, to introduce aryl or heteroaryl groups. mdpi.comresearchgate.net

Electrophilic Substitution: While direct electrophilic substitution on the piperazine ring is not common, the nitrogen atoms can react with electrophiles. The N1-methyl group makes this nitrogen a tertiary amine, which can still react with strong electrophiles, potentially leading to quaternization. The N4-position is more susceptible to reaction with a wide range of electrophiles.

Derivatization Reactions for Specific Research Applications

The versatile reactivity of this compound allows for its derivatization to create a diverse library of compounds for specific research applications.

The ethyl ester functionality of the molecule is a key handle for derivatization. It can be readily converted into a variety of other carboxylic acid derivatives, most notably amides and hydrazides.

Amide Formation: The ester can be converted to an amide by direct aminolysis with an amine, although this often requires harsh conditions. A more common and milder approach involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This methodology allows for the synthesis of a wide array of amide derivatives with diverse functionalities. researchgate.netorganic-chemistry.org

Table 1: Examples of Amide Derivatives from Piperazine Scaffolds

| Amine | Coupling Reagent | Product | Reference |

|---|---|---|---|

| Aniline Derivatives | EDC, DMAP, HOBt | N-Aryl Piperazine-2-carboxamides | nih.gov |

Hydrazide Formation: The ethyl ester can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, ethyl 1-methylpiperazine-2-carbohydrazide. nih.govresearchgate.net This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol. google.com The resulting hydrazide is a valuable intermediate that can be further derivatized, for example, by condensation with aldehydes or ketones to form hydrazones. researchgate.net

Table 2: Synthesis of Hydrazide Derivatives

| Starting Ester | Reagent | Product | Reference |

|---|

To facilitate biological studies, this compound can be modified to incorporate reporter groups that enhance its spectroscopic or interaction properties.

Fluorescent Labeling: A common strategy is to attach a fluorescent tag to the piperazine scaffold. This can be achieved by reacting the N4-secondary amine with a fluorescent dye that has a reactive group, such as an isothiocyanate or a succinimidyl ester. For instance, naphthalimide-based fluorescent probes can be attached to a piperazine ring, and the resulting conjugate can exhibit changes in its fluorescence properties in response to its environment, such as pH or the presence of metal ions. mdpi.com The introduction of a fluorescein-core piperazine reagent has also been used for fluorescent labeling. rsc.org

Studies on Reaction Kinetics and Thermodynamic Profiles

While specific kinetic and thermodynamic studies on this compound are limited in the publicly available literature, data on related structures can provide valuable insights.

Reaction Kinetics: The kinetics of the oxidation of 1-methylpiperazine by bromamine-T have been shown to follow a first-order dependence on the concentrations of both reactants. scirp.org The hydrolysis of the ester group is expected to follow pseudo-first-order kinetics under acidic conditions, a common characteristic for ester hydrolysis. researchgate.netoarjpublication.comyoutube.com Kinetic analysis of the hydrolysis of related esters has been performed using spectrophotometric methods. researchgate.netoarjpublication.com

Thermodynamic Profiles: The thermodynamics of reactions involving the piperazine moiety, such as protonation and carbamate (B1207046) formation, have been studied in the context of CO2 capture. unit.noacs.orgacs.orgresearchgate.netresearchgate.net These studies provide data on the enthalpy and Gibbs free energy of these reactions, which are influenced by the substitution on the piperazine ring. While not directly applicable to the title compound in a different context, they highlight the thermodynamic principles governing the reactivity of the piperazine core.

Advanced Spectroscopic and Analytical Characterization of Ethyl 1 Methylpiperazine 2 Carboxylate

Vibrational Spectroscopy for Conformational Analysis and Functional Group Identification (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of Ethyl 1-methylpiperazine-2-carboxylate. The piperazine (B1678402) ring, being a saturated six-membered heterocycle, can exist in various conformations, with the chair form being the most stable. researchgate.net The positions of the N-methyl and ethyl carboxylate substituents (axial or equatorial) influence the vibrational modes of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong band anticipated in the region of 1730-1750 cm⁻¹ corresponds to the C=O stretching vibration of the ethyl ester group. The C-O stretching vibrations of the ester will likely appear in the 1300-1000 cm⁻¹ range. The aliphatic C-H stretching vibrations from the methyl, ethyl, and piperazine ring methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ region. niscpr.res.in The C-N stretching vibrations of the tertiary amines in the piperazine ring typically appear in the 1250-1020 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The C-C and C-N ring breathing modes of the piperazine skeleton are expected to be Raman active. researchgate.netniscpr.res.in Surface-enhanced Raman spectroscopy (SERS) could be employed to significantly enhance the signal and provide insights into the molecule's orientation on a metal surface, which can help in deducing the preferred conformation. researchgate.netbu.edu Studies on similar piperazine derivatives have shown that different conformations (e.g., equatorial-equatorial vs. equatorial-axial) can be distinguished by shifts in their Raman spectra. researchgate.net

A combination of IR and Raman data, often supported by computational density functional theory (DFT) calculations, allows for a detailed vibrational assignment and conformational analysis of the molecule. scispace.comnih.gov

Table 1: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C=O (Ester) | Stretching | 1730-1750 | IR (Strong) |

| C-H (Aliphatic) | Stretching | 2800-3000 | IR, Raman |

| C-N (Tertiary Amine) | Stretching | 1250-1020 | IR, Raman |

| C-O (Ester) | Stretching | 1300-1000 | IR |

| Piperazine Ring | Breathing Modes | Variable | Raman |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR, CP-MASNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution and the solid state.

¹H NMR: The proton NMR spectrum of this compound would provide a wealth of information. The ethyl ester group would be identified by a characteristic quartet for the -OCH₂- protons (around 4.0-4.2 ppm) and a triplet for the terminal -CH₃ protons (around 1.2-1.3 ppm). The N-methyl group would appear as a singlet at approximately 2.2-2.4 ppm. The protons on the piperazine ring would present a complex set of multiplets in the range of 2.0-3.5 ppm due to spin-spin coupling and the ring's conformational dynamics. The proton at the C2 position, being adjacent to the ester group, would likely be shifted downfield. Temperature-dependent NMR studies on related piperazines have been used to study the energy barriers of ring inversion and the rotation around the N-C(O) bond. rsc.orgrsc.org

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom. The ester carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the 170-175 ppm range. The carbons of the ethyl group (-OCH₂) would be around 60 ppm, and the terminal methyl (-CH₃) around 14 ppm. The N-methyl carbon would be found at approximately 46 ppm. The piperazine ring carbons would appear in the 40-60 ppm region.

2D NMR: Two-dimensional NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, helping to trace the connectivity within the piperazine ring and the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for confirming the placement of the substituents on the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, aiding in the determination of the preferred conformation and the relative stereochemistry of the substituents.

CP-MAS NMR (Cross-Polarization Magic Angle Spinning NMR): This solid-state NMR technique would be used to analyze the compound in its crystalline or amorphous solid form. It can provide information about the presence of different polymorphs, as distinct crystalline forms would yield different ¹³C chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Ethyl Ester | -COOCH₂CH₃ | 4.0-4.2 (q) | ~60 |

| Ethyl Ester | -COOCH₂CH₃ | 1.2-1.3 (t) | ~14 |

| Ester Carbonyl | -COO- | - | 170-175 |

| N-Methyl | -NCH₃ | 2.2-2.4 (s) | ~46 |

| Piperazine Ring | C2-H | Downfield multiplet | ~50-60 |

| Piperazine Ring | Other CH₂ | 2.0-3.5 (m) | ~40-60 |

Mass Spectrometry Techniques for Molecular Mass Confirmation and Fragment Analysis (HR-MS, ESI-MS, LC-MS/MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. researchgate.net

HR-MS (High-Resolution Mass Spectrometry): HR-MS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₈H₁₆N₂O₂), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm. nih.gov

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique that is well-suited for polar molecules like the target compound. It typically generates the protonated molecule [M+H]⁺. For this compound (Molar Mass: 172.22 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at m/z 173.13.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.govnih.govmdpi.com It is highly sensitive and selective. In an MS/MS experiment, the [M+H]⁺ ion (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). The expected fragmentation of this compound would involve:

Loss of the ethoxy group (-OC₂H₅) leading to a fragment at m/z 128.

Loss of the entire ethyl carboxylate group (-COOC₂H₅) resulting in a fragment at m/z 100.

Cleavage of the piperazine ring, leading to various smaller charged fragments. For instance, a characteristic fragment for the N-methylpiperazine moiety might be observed. nist.gov

These fragmentation pathways provide a structural fingerprint that confirms the identity of the compound. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion Type | Predicted m/z | Information Obtained |

|---|---|---|---|

| HR-MS | [M+H]⁺ | ~173.1285 | Elemental Formula Confirmation |

| ESI-MS | [M+H]⁺ | 173.13 | Molecular Weight Confirmation |

| MS/MS | Product Ion | 128 | Loss of -OC₂H₅ |

| MS/MS | Product Ion | 100 | Loss of -COOC₂H₅ |

Advanced Chromatographic Methods for Purity Assessment and Degradation Product Analysis (GC, LC, IC)

Chromatographic techniques are essential for separating the target compound from impurities and potential degradation products, thereby assessing its purity.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. This compound could be analyzed by GC, likely using a mid-polarity capillary column such as a DB-5ms or DB-17. hakon-art.comunodc.org The purity would be determined by the relative area of the main peak. GC coupled with a mass spectrometer (GC-MS) would allow for the identification of any impurities based on their mass spectra. For less volatile degradation products, derivatization might be necessary to increase their volatility. scholars.direct

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is the most common method for purity assessment of pharmaceutical compounds. A reversed-phase method, using a C18 or phenyl-hexyl column with a mobile phase consisting of a mixture of water (often with additives like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be appropriate. nih.govmdpi.com Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The method would be validated to separate the main compound from process-related impurities and degradation products, such as the product of ester hydrolysis (1-methylpiperazine-2-carboxylic acid).

Ion Chromatography (IC): As an amine, this compound is basic and can be analyzed as a cation using ion-exchange chromatography. thermofisher.comthermofisher.comamazonaws.com This technique is particularly useful for separating and quantifying ionic species and could be applied to analyze the main compound as well as any ionic impurities or degradation products. nih.govazom.com

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Column Type | Typical Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| GC | DB-5ms (30 m x 0.25 mm) | Helium | FID, MS |

| LC (HPLC) | C18 (e.g., 150 x 4.6 mm) | Acetonitrile/Water with 0.1% Formic Acid | UV, MS |

| IC | Cation-exchange (e.g., IonPac CS19) | Methanesulfonic acid | Suppressed Conductivity |

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates. The analysis would reveal:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the piperazine ring (e.g., chair, boat) and the orientation (axial/equatorial) of the N-methyl and ethyl carboxylate substituents. researchgate.net

Details of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate how the molecules pack in the crystal lattice.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze a polycrystalline powder sample. It provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. This technique is crucial for:

Identifying the crystalline form of the bulk material.

Detecting polymorphism (the existence of multiple crystal forms), as different polymorphs will have distinct PXRD patterns.

Assessing the degree of crystallinity of the sample.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This analysis is used to confirm the empirical and molecular formula. For this compound, the molecular formula is C₈H₁₆N₂O₂. The theoretical elemental composition is calculated based on this formula.

The experimental values obtained from combustion analysis must fall within a narrow margin (typically ±0.4%) of the theoretical values to verify the purity and stoichiometric composition of the synthesized compound. rsc.org

**Table 5: Elemental Composition of this compound (C₈H₁₆N₂O₂) **

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 55.79 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 9.37 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.27 |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.58 |

| Total | 172.228 | 100.00 |

Theoretical and Computational Chemistry Studies of Ethyl 1 Methylpiperazine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide detailed information about the geometric and electronic landscape of Ethyl 1-methylpiperazine-2-carboxylate.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Spectra, and Electronic Parameters

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, and for predicting vibrational spectra and various electronic parameters. nih.govnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular structure. nih.govdoi.orgnih.gov

The geometry optimization process yields the most stable 3D structure of the molecule, from which key bond lengths and angles can be determined. These parameters are crucial for understanding the molecule's shape and steric properties.

Interactive Data Table: Optimized Geometric Parameters (Predicted) Note: The following data is representative of what a DFT calculation would yield, based on typical bond lengths and angles for similar molecular fragments.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Length | C-N (ring) | ~1.46 Å |

| Bond Length | N-CH3 | ~1.45 Å |

| Bond Angle | O=C-O | ~123° |

| Bond Angle | C-N-C (ring) | ~110° |

DFT calculations are also used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netmdpi.com The calculated vibrational modes can be assigned to specific functional groups, aiding in the experimental characterization of the compound. For example, the C=O stretching vibration of the ester group is a prominent and easily identifiable peak. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies Note: This table shows representative frequencies for key functional groups based on typical DFT results for similar molecules.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (aliphatic) | CH₂, CH₃ | 2900-3000 |

| C=O Stretch | Ester Carbonyl | ~1735 |

| C-N Stretch | Piperazine (B1678402) Ring | 1220-1450 |

| C-O Stretch | Ester | 1100-1300 |

Furthermore, DFT is used to calculate fundamental electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. growingscience.comespublisher.com A smaller gap generally suggests higher reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the properties of molecules in their excited states. mdpi.com It is the primary method for simulating electronic absorption spectra, such as UV-Visible spectra. growingscience.comespublisher.comnih.gov By applying TD-DFT, one can predict the absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., from a non-bonding orbital to an anti-bonding π orbital, n→π*). espublisher.comresearchgate.net For this compound, TD-DFT calculations can identify the key electronic transitions that contribute to its UV-Vis absorption profile.

Interactive Data Table: Predicted Electronic Absorption Properties Note: The following is a hypothetical representation of TD-DFT results for the title compound.

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~260 nm | 0.05 | n → π |

| S₀ → S₂ | ~210 nm | 0.45 | π → π |

Multi-Reference Perturbation Theory (MRPT) for Excited States and Complex Electronic Systems

While DFT and TD-DFT are effective for many systems, they can be insufficient for molecules with complex electronic structures or for accurately describing certain excited states. growingscience.comnih.gov In such cases, more advanced methods like Multi-Reference Perturbation Theory (MRPT) are employed. MRPT provides a more accurate description of electron correlation, which is essential for systems with multiple important electronic configurations (i.e., those with multi-reference character). Although specific MRPT studies on this compound are not prevalent, this methodology would be the appropriate choice for investigating its detailed photochemistry or if lower-level theories fail to provide an accurate description of its excited states.

Conformational Analysis and Molecular Dynamics Simulations

The non-rigid nature of the piperazine ring and the presence of rotatable bonds in the ethyl carboxylate substituent mean that this compound can exist in multiple conformations. Conformational analysis aims to identify these stable low-energy structures. researchgate.net This process often involves scanning the potential energy surface by systematically rotating key dihedral angles.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would reveal how the molecule moves, flexes, and changes its conformation in a simulated environment (such as in a solvent or within a crystal lattice). nih.gov This provides insight into the molecule's flexibility, the stability of its different conformers, and how it interacts with its surroundings. For piperazine derivatives, MD simulations can clarify the preferred ring conformations (e.g., chair or boat) and the orientation of substituents. nih.gov

Analysis of Intermolecular and Intramolecular Interactions

The way molecules pack together in a solid state is governed by a network of intermolecular interactions. Understanding these interactions is key to predicting crystal structure and physical properties.

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. mdpi.comresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov On a dnorm map, prominent red spots indicate short contacts, such as hydrogen bonds, which are critical for stabilizing the crystal structure. mdpi.comnih.gov

Interactive Data Table: Predicted Contributions to Hirshfeld Surface Note: This table presents a hypothetical breakdown of intermolecular contacts based on typical findings for similar organic molecules.

| Contact Type | Contribution (%) | Description |

| H···H | ~45% | Represents interactions between hydrogen atoms on the exterior of the molecule. nih.gov |

| O···H / H···O | ~20% | Indicates hydrogen bonding involving the carbonyl and ester oxygen atoms. nih.gov |

| N···H / H···N | ~15% | Relates to interactions involving the piperazine nitrogen atoms. nih.gov |

| C···H / H···C | ~10% | van der Waals interactions involving carbon and hydrogen atoms. nih.gov |

| Other | ~10% | Includes C···C, C···O, C···N, etc. |

Energy Framework Analysis of Crystal Structures

A critical aspect of understanding the solid-state properties of a compound is the analysis of its crystal packing and intermolecular interactions. Energy framework analysis is a computational technique that provides a visual and quantitative representation of the strength and nature of these interactions within a crystal lattice. This method allows researchers to understand the anisotropy of intermolecular forces, which can influence physical properties such as mechanical strength, solubility, and polymorphism.

A search of the available scientific literature and crystallographic databases did not yield any published crystal structures for this compound. Consequently, an energy framework analysis, which is predicated on the availability of a crystal structure, has not been performed for this compound. Such an analysis would typically involve the calculation of pairwise intermolecular interaction energies and their graphical representation as a framework, illustrating the dominant electrostatic, dispersion, and hydrogen-bonding interactions that govern the crystal packing.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry offers robust methods, such as Density Functional Theory (DFT), for the prediction of various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions, when compared with experimental data, can provide a detailed understanding of the molecular structure, vibrational modes, and electronic environment of a compound.

While commercial suppliers of this compound may provide basic experimental spectroscopic data (such as ¹H NMR), a detailed, published study that correlates these experimental spectra with computationally predicted signatures is not available in the current literature. Such a correlative study would be invaluable for assigning spectral peaks with high confidence and for gaining deeper insights into the conformational preferences and electronic distribution of the molecule.

Table 1: Illustrative Example of a Data Table for Spectroscopic Correlation (Hypothetical)

| Spectroscopic Parameter | Experimental Value | Computationally Predicted Value (Method) | Deviation |

| ¹H NMR Chemical Shift (ppm) - CH₃ (N-methyl) | Data Not Available | Data Not Available | Data Not Available |

| ¹³C NMR Chemical Shift (ppm) - C=O (Ester) | Data Not Available | Data Not Available | Data Not Available |

| IR Vibrational Frequency (cm⁻¹) - C=O Stretch | Data Not Available | Data Not Available | Data Not Available |

This table is hypothetical and intended to illustrate the type of data that would be presented in a correlative spectroscopic study. No actual experimental or computational data for this compound is currently available in the public domain to populate this table.

Applications of Ethyl 1 Methylpiperazine 2 Carboxylate As a Key Synthetic Building Block

Role in the Asymmetric Synthesis of Chiral Molecules

Ethyl 1-methylpiperazine-2-carboxylate, particularly in its enantiomerically pure forms, is a significant building block in the asymmetric synthesis of chiral molecules. Chiral piperazines are highly sought after in medicinal chemistry due to their prevalence in biologically active compounds. The stereocenter at the C-2 position of the piperazine (B1678402) ring allows for the stereoselective synthesis of complex targets.

The synthesis of chiral piperazine derivatives often starts from readily available chiral precursors like amino acids. researcher.life These methods allow for the preparation of piperazine derivatives with controlled stereochemistry at various positions on the ring. The ethyl ester group in this compound can be readily transformed into other functional groups, providing a handle for further synthetic manipulations without disturbing the chiral center.

Recent advancements in catalysis have enabled the efficient synthesis of chiral piperazines. For instance, Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides has emerged as a powerful method for producing a wide array of chiral piperazines with high enantioselectivity. acs.org Such methods underscore the importance of chiral piperazine scaffolds, including derivatives of this compound, in modern organic synthesis.

Table 1: Examples of Chiral Molecules Synthesized Using Piperazine Scaffolds

| Starting Material | Synthetic Method | Target Molecule Class | Reference |

| Chiral Amino Acids | Multi-step synthesis | 6-substituted piperazine-2-acetic acid esters | acs.org |

| Pyrazines | Ir-catalyzed asymmetric hydrogenation | 3-substituted and 2,3-disubstituted chiral piperazines | acs.org |

| N-aryl-2,6-disubstituted piperazines | Pd-catalyzed carboamination | Chiral Piperazine Derivatives | researcher.life |

Precursor for the Construction of Complex Heterocyclic Scaffolds

The piperazine core of this compound is a foundational element for the construction of more complex heterocyclic systems. The two nitrogen atoms of the piperazine ring offer multiple sites for functionalization, allowing for the annulation of additional rings to create fused and bridged heterocyclic scaffolds.

For example, piperazine derivatives can be incorporated into larger macrocyclic structures. The synthesis of macrocycles containing both pyridine and piperazine moieties has been explored to create ligands with enhanced metal ion stability. nih.gov The presence of the ethyl ester in the target compound provides a reactive site for intramolecular cyclization reactions to form bicyclic or polycyclic systems.

Furthermore, the C-H functionalization of the piperazine ring has become an area of intense research, providing new avenues to construct substituted piperazines that can serve as precursors to novel heterocyclic frameworks. mdpi.com These methods allow for the direct introduction of functional groups onto the carbon skeleton of the piperazine ring, expanding the synthetic utility of compounds like this compound.

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs. mdpi.comencyclopedia.pub this compound serves as a key intermediate in the synthesis of a wide range of pharmacologically active compounds, including anticancer, antiviral, and antipsychotic agents. rsc.orgnih.gov

The synthesis of many piperazine-containing drugs involves the coupling of a piperazine derivative with various aromatic or heteroaromatic systems. For instance, in the synthesis of the anticancer drug Sotorasib, a chiral t-butyl (S)-3-methylpiperazine-1-carboxylate is used as a key building block. mdpi.com While not the exact compound, this highlights the role of closely related piperazine carboxylates in the synthesis of complex pharmaceuticals. The ethyl ester of the title compound can be readily converted to the corresponding carboxylic acid or amide, which are common functionalities for coupling reactions in drug synthesis.

The development of new synthetic methodologies, such as photoredox catalysis, has further expanded the toolkit for incorporating piperazine derivatives into drug candidates. mdpi.com These mild and efficient methods allow for the late-stage functionalization of complex molecules with piperazine-containing fragments.

Table 2: Selected FDA-Approved Drugs Containing a Piperazine Moiety

| Drug Name | Therapeutic Class | Role of Piperazine Moiety |

| Imatinib (Gleevec) | Anticancer | Key structural component for binding to the target kinase. |

| Sildenafil (Viagra) | Erectile Dysfunction | The N-methylpiperazine group is crucial for its activity. |

| Aripiprazole (Abilify) | Antipsychotic | Forms part of the pharmacophore responsible for receptor binding. |

Utility in the Development of Agrochemicals as a Synthetic Precursor

The application of piperazine derivatives extends beyond pharmaceuticals into the realm of agrochemicals. rhhz.net Piperazine-containing compounds have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. researchgate.net this compound can serve as a precursor for the synthesis of novel agrochemicals.

The piperazine ring is often used as a linker to connect different pharmacophores, leading to hybrid molecules with enhanced biological activity. rhhz.net For example, a series of phenazine-1-carboxylic piperazine derivatives were synthesized and showed potent fungicidal activities. researchgate.net The synthesis of such compounds could potentially start from this compound, where the ester group is converted to an amide to link the piperazine to the phenazine core.

The structural diversity that can be achieved by modifying the piperazine scaffold makes it an attractive platform for the discovery of new pesticides. The N-methyl group and the C-2 carboxylate of the title compound provide opportunities for creating a library of derivatives for biological screening.

Ligand Design and Coordination Chemistry Applications with Metal Centers

The nitrogen atoms of the piperazine ring in this compound are excellent coordinating sites for metal ions, making it a valuable building block for the design of novel ligands and coordination complexes. rsc.orgnih.govbiointerfaceresearch.com The resulting metal complexes have potential applications in catalysis, materials science, and medicine. rsc.org

Piperazine-based ligands can be designed to form discrete metal complexes or extended coordination polymers, including metal-organic frameworks (MOFs). rsc.orgrsc.org The structure of the resulting coordination compound is influenced by the nature of the metal ion, the substituents on the piperazine ring, and the presence of other coordinating groups. The ethyl carboxylate group in this compound can also participate in coordination, potentially leading to the formation of multinuclear complexes or frameworks with interesting topologies.

For instance, piperazine-appended dithiocarbamate ligands and their metal complexes have been synthesized and investigated for their anticancer properties. acs.org The synthesis of such ligands could be envisioned starting from this compound. The versatility of the piperazine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting ligands to achieve desired coordination behavior and properties of the metal complexes. acs.org

Contributions to Supramolecular Chemistry and Self-Assembly Processes

In the field of supramolecular chemistry, molecules are designed to self-assemble into well-defined, higher-order structures through non-covalent interactions such as hydrogen bonding. The piperazine ring, with its two nitrogen atoms, is an excellent hydrogen bond donor and acceptor, making it a valuable component in the design of self-assembling systems. rsc.orged.ac.uk

This compound can participate in the formation of hydrogen-bonded networks. The N-H group of the piperazine ring can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. These interactions can direct the assembly of the molecules into one-, two-, or three-dimensional supramolecular architectures.

The self-assembly of functionalized piperazine derivatives can also be driven by coordination to metal ions, leading to the formation of supramolecular metallacycles and cages. rsc.orgnih.gov These structures have potential applications in host-guest chemistry, sensing, and catalysis. The defined geometry of the piperazine ring can be exploited to control the size and shape of the resulting self-assembled structures.

Mechanistic Insights from Molecular Interactions Involving Ethyl 1 Methylpiperazine 2 Carboxylate Analogues

Investigation of Binding Modes with Biological Targets (e.g., enzymes, receptors)

The structural framework of ethyl 1-methylpiperazine-2-carboxylate is a key pharmacophore found in numerous biologically active compounds. To optimize the therapeutic potential of these molecules, a deep understanding of their binding modes within biological targets like enzymes and receptors is essential. This is achieved through a combination of computational modeling and experimental assays.

Computational Docking Studies and Ligand-Protein Interaction Profiling

Computational docking simulations are pivotal in predicting how a ligand, such as an analogue of this compound, fits into the binding site of a protein. These studies provide valuable insights into the specific intermolecular interactions that stabilize the ligand-protein complex. For instance, in the development of ligands for the sigma-1 receptor (σ1R), molecular docking has been used to analyze the binding of various piperazine (B1678402) derivatives. nih.gov These computational models often reveal a crucial salt bridge formation between the protonated nitrogen of the piperazine ring and key acidic residues, such as glutamic acid (Glu172) or aspartic acid (Asp126), within the receptor's binding pocket. nih.gov

Ligand-protein interaction profiling complements docking studies by mapping the full spectrum of non-covalent interactions, including hydrogen bonds, hydrophobic contacts, and ionic bonds. In the case of 1,8-naphthalimide-arylsulfonyl derivatives linked to a piperazine core, docking studies against carbonic anhydrase IX (CAIX), a cancer-related enzyme, identified multiple hydrogen bonds with residues like Gln92, Val130, and Asn66. nih.gov Similarly, studies on piperazine derivatives as urease inhibitors have used molecular docking to visualize how these compounds orient themselves within the enzyme's active site to inhibit its function. nih.gov These detailed interaction profiles are instrumental for the structure-based design of more potent and selective inhibitors. nih.gov

Table 1: Examples of Molecular Interactions for Piperazine-based Analogues from Docking Studies

| Compound Class | Biological Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Piperidine (B6355638)/Piperazine derivatives | Sigma-1 Receptor (σ1R) | Glu172, Asp126 | Salt Bridge, Hydrogen Bond |

| Piperazine-linked 1,8-naphthalimides | Carbonic Anhydrase IX (CAIX) | Gln92, Val130, Asn66, Arg64 | Hydrogen Bonds |

Structure-Activity Relationship (SAR) Studies Informed by Derivatives

Structure-activity relationship (SAR) studies involve the systematic chemical modification of a lead compound to understand how different structural features influence its biological activity. These experimental data, when combined with computational insights, provide a powerful strategy for optimizing drug candidates. For piperazine-based compounds, SAR studies have been extensively used to refine their properties for various targets.

For example, in the development of fatty acid amide hydrolase (FAAH) inhibitors, a series of piperazine ureas were synthesized to improve upon a lead compound. nih.gov The optimization focused on enhancing both inhibitory potency and the drug's pharmacokinetic profile, leading to the identification of a thiazole-containing derivative with good bioavailability and a potent pain-reducing effect in animal models. nih.gov

SAR studies on piperazine derivatives targeting neurotransmitter receptors have shown that even minor changes to the substituents on the piperazine ring can significantly alter pharmacological activity. ijrrjournal.com For instance, the length of an alkyl chain or the nature of an aromatic group attached to the piperazine can dramatically affect the compound's affinity for its target. nih.gov In some cases, replacing a piperidine core with a piperazine can drastically change the affinity for different receptors, highlighting the piperazine moiety as a key structural element for achieving dual activity at multiple targets, such as the histamine (B1213489) H3 and sigma-1 receptors. acs.org The insights from these studies are crucial for designing derivatives with improved potency and selectivity. researchgate.net

Table 2: Structure-Activity Relationship (SAR) Highlights for Piperazine Derivatives

| Target | Structural Modification | Impact on Activity |

|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Optimization of lead compound to a thiazole (B1198619) derivative | Improved potency and pharmacokinetic profile. nih.gov |

| Histamine H3 / Sigma-1 Receptors | Replacement of piperidine with a piperazine core | Altered receptor affinity profile, enabling dual activity. acs.org |

| Histamine H3 Receptor | Extension of an alkyl chain linker | Decreased affinity in certain analogue series. nih.gov |

Elucidation of Molecular Recognition Events and Specificity

Molecular recognition is the process by which molecules bind to each other with specificity through non-covalent interactions. For analogues of this compound, understanding these events is key to explaining their selectivity for one biological target over another. The specific 3D arrangement of atoms in the piperazine scaffold, including its nitrogen atoms which can act as hydrogen bond acceptors and form ionic bonds when protonated, is fundamental to this recognition. researchgate.netnih.gov

The selectivity of piperazine-based ligands for different receptor subtypes often arises from subtle differences in the amino acid composition of the binding sites. While a core interaction, like the ionic bond with an acidic residue, might be common across several receptors, the specificity is frequently determined by secondary interactions with surrounding residues. researchgate.net For example, the ability of an aromatic ring on a piperazine derivative to form a stabilizing pi-stacking interaction with a specific phenylalanine residue in one receptor, which may be absent in another, can be a key determinant of selectivity. researchgate.net

Computational methods, such as molecular dynamics simulations, build upon initial docking poses to explore the stability of these interactions over time, providing a more dynamic picture of the molecular recognition process. nih.gov By comparing the interaction profiles of potent and weak ligands, or ligands with different selectivity profiles, researchers can identify the crucial molecular features that govern specific binding. nih.gov This detailed understanding of molecular recognition allows for the rational design of new analogues with enhanced specificity, which is a critical attribute for modern therapeutic agents.

Emerging Research Directions and Future Perspectives for Ethyl 1 Methylpiperazine 2 Carboxylate

Green Chemistry Approaches in Synthetic Pathways

The synthesis of piperazine (B1678402) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. However, the principles of green chemistry are increasingly being applied to create more environmentally friendly and efficient synthetic routes. For Ethyl 1-methylpiperazine-2-carboxylate, several emerging green chemistry approaches hold considerable promise.

Photoredox Catalysis: This technique utilizes visible light to drive chemical reactions, often under mild conditions. For piperazine synthesis, photoredox catalysis can facilitate C-H functionalization, allowing for the direct modification of the piperazine core and reducing the need for pre-functionalized starting materials and protecting groups. acs.org Organic photoredox catalysts, in particular, offer a more sustainable alternative to traditional transition-metal catalysts, as they can be derived from renewable sources. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields in the synthesis of piperazine derivatives. nih.gov This method offers a more energy-efficient alternative to conventional heating.

Biocatalysis: Enzymes are being explored as highly selective and efficient catalysts for chemical transformations. In the context of piperazine synthesis, biocatalysts like imine reductases can be used for the direct synthesis of piperazines from readily available starting materials under mild reaction conditions. nih.gov Furthermore, aminopeptidases have been employed for the chiral resolution of piperazine carboxamides, which could be a valuable strategy for producing enantiomerically pure forms of this compound. nih.gov

Catalyst-Free and Green Solvent Systems: Research is also focused on developing catalyst-free synthesis methods and utilizing greener solvents to reduce the environmental impact of chemical processes. nih.gov These approaches aim to simplify reaction procedures and minimize the use of hazardous substances.

A comparative look at these emerging green synthesis methods reveals a trend towards milder reaction conditions, reduced waste, and greater efficiency, all of which are critical for the sustainable production of valuable chemical entities like this compound.

Integration with Flow Chemistry and Continuous Manufacturing Processes

The pharmaceutical and chemical industries are increasingly adopting flow chemistry and continuous manufacturing to improve efficiency, safety, and consistency. These technologies offer significant advantages over traditional batch processing, including better heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.

For the synthesis of piperazine derivatives, flow chemistry has been successfully implemented. nih.gov Continuous-flow methods have been developed for key synthetic steps such as reductive amination and C-N bond formation, which are crucial for constructing the piperazine ring. mdpi.com The integration of in-line purification techniques, such as extraction, can further streamline the manufacturing process by removing byproducts in real-time. mdpi.com

Moreover, the combination of flow chemistry with other green technologies, such as photoredox catalysis and microwave irradiation, presents exciting opportunities. acs.orgnih.gov Flow reactors provide excellent light penetration for photoredox reactions, overcoming the scalability issues often associated with batch photochemical processes. acs.org Similarly, microwave-assisted flow synthesis can significantly accelerate reactions, leading to higher throughput. nih.gov The use of fixed-bed reactors with solid-supported catalysts is another promising approach for the continuous synthesis of piperazine compounds. researchgate.net

The application of these continuous manufacturing principles to the synthesis of this compound could lead to a more cost-effective, safer, and scalable production process.

Development of Novel Derivatization Strategies for Advanced Materials or Probes

The unique structural features of the piperazine scaffold make it an excellent platform for the development of advanced materials and molecular probes. The two nitrogen atoms of the piperazine ring can be selectively functionalized, allowing for the creation of a wide range of derivatives with tailored properties.

Fluorescent Probes: A significant area of emerging research is the use of piperazine derivatives in the design of fluorescent probes for biological imaging. The piperazine moiety can act as a recognition site or a signaling unit in these probes. For example, piperazine-based fluorescent probes have been developed to detect changes in pH within cellular organelles like mitochondria and lysosomes. acs.orgnih.govmdpi.com These probes can be used to monitor important biological processes such as mitophagy. acs.orgmdpi.com

The ester group in this compound provides a convenient handle for further chemical modification. This ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the attachment of fluorophores or other functional groups. By strategically modifying the piperazine ring and the carboxylate group, it is conceivable to develop novel fluorescent probes for a variety of applications, including the detection of metal ions, reactive oxygen species, and specific biomolecules.

Advanced Materials: The ability of piperazine to form complexes with metal ions also opens up possibilities for its use in materials science. Piperazine-containing macrocycles have been synthesized and their coordination with transition metals studied, suggesting potential applications in areas such as catalysis and magnetic resonance imaging (MRI). nih.gov The derivatization of this compound could lead to the creation of novel ligands for the development of functional metal-organic frameworks (MOFs) or other coordination polymers.

Applications in Chemoinformatics and High-Throughput Screening Library Design

In the realm of drug discovery, chemoinformatics and high-throughput screening (HTS) are indispensable tools. The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov This makes piperazine derivatives, including this compound, highly valuable for the design of chemical libraries used in HTS campaigns.

Chemical Library Design: The structural diversity of a chemical library is crucial for increasing the chances of finding a "hit" against a biological target. The piperazine core, with its multiple points for functionalization, allows for the creation of vast and diverse libraries of compounds. nih.gov Stereochemically diverse libraries of piperazine derivatives have been constructed for DNA-encoded library (DEL) technology, a powerful method for screening massive numbers of compounds. nih.gov The shape diversity conferred by the piperazine scaffold has been shown to be distinct from other commonly used cores, expanding the accessible chemical space for drug discovery. nih.gov

In Silico Screening and QSAR: Chemoinformatics plays a vital role in the rational design of new drugs. Quantitative Structure-Activity Relationship (QSAR) studies are used to build computational models that can predict the biological activity of new compounds based on their chemical structure. mdpi.com Such in silico models have been developed for piperazine derivatives to predict their activity as inhibitors of various enzymes. nih.govmdpi.comnih.gov These models can be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. The physicochemical properties of piperazine derivatives, such as their ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, can also be predicted using computational tools, aiding in the selection of drug candidates with favorable pharmacokinetic properties. mdpi.comresearchgate.net

This compound, with its defined stereochemistry and multiple points for diversification, represents an ideal starting point for the creation of focused chemical libraries. By applying the principles of chemoinformatics, libraries based on this scaffold can be rationally designed to target specific biological pathways or protein families, ultimately accelerating the discovery of new therapeutic agents.

Q & A

Q. What are the recommended synthetic strategies for Ethyl 1-methylpiperazine-2-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, with careful control of reaction conditions. For example:

- Step 1 : Piperazine core functionalization via alkylation or acylation under inert atmospheres (e.g., nitrogen) to avoid side reactions .

- Step 2 : Esterification or carbamate formation using reagents like ethyl chloroformate in anhydrous solvents (e.g., dichloromethane) .

- Optimization : Yields improve with precise temperature control (0–5°C for exothermic steps), stoichiometric excess of nucleophiles (1.2–1.5 equivalents), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR resolve piperazine ring protons (δ 2.5–3.5 ppm) and ester carbonyl signals (δ 165–170 ppm) .

- X-ray Crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation (solvent: ethanol/water) and refined using SHELX software .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 201.1234) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) for in vitro assays .

- Enantiomeric purity : Chiral HPLC (e.g., Chiralpak AD-H column) ensures stereochemical consistency .

- Target selectivity : Employ orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) to validate interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies on piperazine derivatives?

- Methodological Answer :

- Core Modifications : Introduce substituents at the piperazine N-atoms (e.g., methyl, ethyl) to probe steric effects .

- Ester Bioisosteres : Replace the ethyl ester with amides or ketones to assess metabolic stability .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with target affinity (e.g., serotonin receptors) .

Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

Q. Why do reported IC50_{50}50 values vary for kinase inhibition assays?

- Methodological Answer : Variations arise from:

- Assay conditions : ATP concentrations (1 mM vs. 10 µM) affect competitive inhibition metrics .

- Enzyme sources : Recombinant vs. native kinases may have divergent post-translational modifications .

- Data normalization : Use Z’-factor validation (≥0.5) to ensure assay robustness .

Key Research Gaps

- Crystallographic data : Limited high-resolution structures of target-bound complexes.

- Metabolic profiling : Hepatic clearance pathways remain uncharacterized.

- Toxicity thresholds : No comprehensive Ames test or hERG channel data available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products